molecular formula C7H4F3NO2 B6268187 1-(difluoromethyl)-2-fluoro-3-nitrobenzene CAS No. 1214383-50-2

1-(difluoromethyl)-2-fluoro-3-nitrobenzene

Cat. No.: B6268187
CAS No.: 1214383-50-2
M. Wt: 191.1
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Description

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene (CAS 1214383-50-2) is a fluorinated aromatic compound of interest in advanced chemical synthesis and pharmaceutical research. It serves as a versatile chemical building block. The unique properties of the difluoromethyl (CF2H) group make it a valuable motif in medicinal chemistry. The CF2H group can act as a hydrogen bond donor, a property not common among fluorinated groups, which allows it to mimic other functional groups like alcohols or thiols in biologically active molecules . This ability to modulate hydrogen bonding, along with its impact on lipophilicity and metabolic stability, makes it a crucial functional group for optimizing the properties of lead compounds in drug discovery . Researchers utilize this benzine derivative in late-stage difluoromethylation strategies to incorporate the CF2H group into more complex target molecules . The compound should be stored sealed in a dry environment at 2-8°C. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1214383-50-2

Molecular Formula

C7H4F3NO2

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of Fluorinated Nitrobenzenes

Electrophilic Aromatic Substitution (EAS) on Fluorinated Nitrobenzenes

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing benzene (B151609) derivatives. The reaction proceeds via a high-energy cationic intermediate (a sigma complex or benzenium ion), and the stability of this intermediate is paramount in determining both the reaction rate and the position of substitution (regioselectivity). libretexts.org The substituents already present on the aromatic ring govern this stability through inductive and resonance effects.

The reactivity of 1-(difluoromethyl)-2-fluoro-3-nitrobenzene in EAS is dictated by the combined electronic properties of its three substituents.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the benzene ring through both a strong inductive effect (-I) and a strong resonance effect (-R). This withdrawal destabilizes the positively charged sigma complex, slowing the reaction rate compared to benzene. makingmolecules.com The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director. libretexts.org

Fluoro Group (-F): Halogens like fluorine present a classic case of competing electronic effects. Fluorine is highly electronegative, exerting a strong, deactivating inductive pull (-I) on the ring. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R), which helps stabilize the cationic intermediate at the ortho and para positions. libretexts.org Because the inductive effect generally outweighs the resonance effect for halogens, they are net deactivators, but they still direct incoming electrophiles to the ortho and para positions. libretexts.org

Difluoromethyl Group (-CF₂H): Similar to the trifluoromethyl (-CF₃) group, the difluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.comyoutube.com It exerts a very strong -I effect, which significantly deactivates the aromatic ring towards electrophilic attack. Lacking any significant resonance-donating capability, it is a strong deactivator and a meta-director. youtube.com

The combined influence of these three groups on this compound renders the ring extremely electron-deficient and thus highly unreactive toward EAS.

The presence of three deactivating groups makes EAS reactions on this compound exceptionally difficult, requiring harsh reaction conditions. makingmolecules.com The regioselectivity of any potential substitution is determined by the positions least deactivated by the substituents.

Let's analyze the available positions (C4, C5, C6):

C4: This position is ortho to the -NO₂ group and meta to the -CF₂H group. It is also para to the -F group, which provides some resonance stabilization.

C5: This position is meta to the -NO₂, -CF₂H, and -F groups. Critically, the powerful -NO₂ and -CF₂H groups both direct incoming electrophiles to this position. The -F group also directs para to itself, which is the C5 position.

C6: This position is ortho to the -CF₂H group and para to the -NO₂ group, both of which are strongly deactivating at this site.

Nucleophilic Aromatic Substitution (SNAr) Pathways

In stark contrast to its inertness in EAS, the electron-deficient nature of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

For an SNAr reaction to occur, two conditions are typically met: the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. stackexchange.com

In this compound, the fluorine atom at C2 serves as the leaving group. Its departure is activated by:

The ortho-Nitro Group (-NO₂ at C3): This is the most significant activating factor. The nitro group can directly delocalize the negative charge of the Meisenheimer intermediate through its resonance structures, providing substantial stabilization. stackexchange.comrsc.org

The ortho-Difluoromethyl Group (-CF₂H at C1): This group exerts a powerful inductive withdrawing effect, which helps to stabilize the adjacent negative charge that develops on the ring during the formation of the intermediate.

The rate of SNAr reactions on fluoronitrobenzenes is highly dependent on the position of the nitro group relative to the fluorine leaving group, with ortho and para isomers being significantly more reactive than the meta isomer. stackexchange.comrsc.org

The C-F bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. nih.gov However, in the context of SNAr on highly electron-poor aromatic rings, the C-F bond becomes activated for cleavage. The formation of the stabilized Meisenheimer complex is the key step that facilitates the breaking of this strong bond. Transition metal-free activation of C-F bonds is common in SNAr reactions where the aromatic ring is sufficiently electron-deficient. mdpi.com In the case of this compound, the combined electron-withdrawing power of the ortho -NO₂ and ortho -CF₂H groups provides the necessary activation for a nucleophile to attack the C2 carbon and displace the fluoride (B91410) ion.

Radical Reactions Involving Fluorinated Aromatic Species

Beyond polar reactions, fluorinated nitroaromatics can also participate in radical processes. The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a potential pathway for the substitution of halogens on nitroaromatic rings. This multi-step process involves radical and radical-anion intermediates. rsc.org

The key steps in a hypothetical SRN1 reaction on this compound would be:

Initiation: An electron is transferred to the substrate, forming a nitro radical-anion.

Propagation:

The radical-anion fragments, losing the fluoride leaving group to form an aryl radical. This step is analogous to the observed instability of ortho-chlorinated nitrobenzene (B124822) radical-anions, which readily lose the chloride ion. rsc.org

This aryl radical reacts with an incoming nucleophile to form a new radical-anion.

This new radical-anion transfers its electron to a neutral molecule of the starting material, propagating the chain reaction and forming the final product.

Studies have shown that related compounds like 1-(difluoromethyl)-2-nitrobenzene (B1320369) can undergo SRN1-type mechanisms, suggesting this pathway is viable for the title compound. rsc.org This reactivity pathway provides an alternative to the SNAr mechanism for the substitution of the fluorine atom.

Generation and Reactivity of Difluoromethyl Radicals

The generation of difluoromethyl radicals (•CF2H) is a pivotal step in the functionalization of fluorinated aromatic compounds. These highly reactive species can be produced from various precursors through several methods, including photoredox catalysis and electrochemical reduction. bldpharm.comguidechem.com While direct studies on the generation of •CF2H from this compound are not extensively documented, the principles can be inferred from related difluoromethylated compounds.

One common strategy involves the single-electron reduction of a difluoromethyl-containing precursor. For instance, photoredox catalysis using organic or metal-based photosensitizers can initiate the formation of difluoromethyl radicals from reagents like difluoromethyl sulfones or halides. guidechem.comcas.cn The process typically involves the transfer of an electron to the precursor, leading to the cleavage of a carbon-heteroatom bond and the release of the •CF2H radical. The electrochemical reduction of compounds like bromodifluoromethyl phenyl sulfide, mediated by species such as o-phthalonitrile, has also been shown to selectively generate (phenylthio)difluoromethyl radicals. bldpharm.com

Once generated, difluoromethyl radicals exhibit electrophilic character and readily participate in addition reactions, particularly with electron-rich olefins. bldpharm.com Their reactivity is influenced by the electronic nature of both the radical and the substrate. The table below summarizes common methods for generating difluoromethyl radicals and their typical subsequent reactions.

Generation Method Precursor Type Typical Reaction Reference
Photoredox CatalysisDifluoromethyl sulfonesAddition to alkenes guidechem.com
Electrochemical ReductionBromodifluoromethyl sulfidesAddition to electron-rich olefins bldpharm.com
Visible-Light PhotocatalysisDifluoroacetic anhydrideChlorodifluoromethylation of arenes core.ac.uk

Radical Pathways in Aromatic Functionalization

Radical pathways are instrumental in the functionalization of aromatic systems, offering mild conditions and broad functional group tolerance. mdpi.com The introduction of a difluoromethyl group onto an aromatic ring via a radical mechanism is a valuable transformation in medicinal and agrochemical research. These reactions often proceed through the generation of a difluoromethyl radical, which then adds to the aromatic ring.

The functionalization of aromatic compounds through radical difluoromethylation has been achieved using various difluoromethyl radical precursors. mdpi.com For example, visible-light photoredox catalysis can be employed to generate •CF2H radicals that subsequently react with aromatic substrates. core.ac.uk The regioselectivity of these reactions is often governed by the electronic properties of the aromatic ring and the stability of the resulting radical intermediate. While specific examples detailing the use of this compound as a substrate in further radical functionalization are scarce, the presence of the nitro group suggests that the aromatic ring is electron-deficient. This would influence its reactivity towards nucleophilic or radical species.

Recent advancements have highlighted the use of single-electron-transfer processes to initiate selective defluorinative functionalizations of multifluorinated compounds via radical pathways, expanding the toolkit for creating complex fluorinated molecules. wikipedia.org

Transition Metal-Catalyzed Transformations and Proposed Mechanisms

Transition metal catalysis provides a powerful platform for the synthesis and modification of fluorinated nitrobenzenes. chemicalbook.comnih.govepa.gov These methods offer high efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds. While specific catalytic transformations of this compound are not widely reported, the reactivity of similar fluorinated and nitro-substituted aromatic compounds provides insight into potential reaction pathways.

Copper- and palladium-catalyzed reactions are particularly prominent in the difluoromethylation of aromatic compounds. chemicalbook.comrsc.org For instance, copper-mediated cross-coupling reactions can form C(sp²)–CF2H bonds, although this can be a demanding process. rsc.org The proposed mechanisms for these transformations often involve fundamental organometallic steps such as oxidative addition and reductive elimination.

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org In the context of fluorinated nitrobenzenes, these steps are crucial for the formation of new bonds at the aromatic core. Oxidative addition involves the insertion of a low-valent metal center into a carbon-halogen or carbon-hydrogen bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.orgumb.edu For a compound like this compound, a transition metal could potentially undergo oxidative addition into the C-F or a C-H bond.

Reductive elimination is the reverse process, where two ligands on a metal center are coupled and eliminated, reducing the metal's oxidation state. libretexts.orgacs.org This step is often the final, product-forming stage of a catalytic cycle. The facility of reductive elimination can be influenced by the nature of the ligands and the steric environment around the metal center. cas.cn For instance, in palladium catalysis, the presence of bulky phosphine (B1218219) ligands can promote reductive elimination. cas.cn The table below outlines the general characteristics of these two key mechanistic steps.

Mechanistic Step Change in Metal Oxidation State Change in Metal Coordination Number Key Feature Reference
Oxidative AdditionIncreases by 2Increases by 2Formation of two new metal-ligand bonds wikipedia.org
Reductive EliminationDecreases by 2Decreases by 2Formation of a new bond between two ligands libretexts.org

Role of Metal-Carbene Intermediates

Transition metal-carbene complexes are versatile intermediates in a variety of catalytic transformations. wikipedia.org In the context of fluorinated compounds, metal-difluorocarbene complexes (M=CF₂) have emerged as important species. researchgate.netnih.gov These intermediates can be generated from various precursors and participate in reactions such as cyclopropanation and cross-coupling. cas.cnacs.org

While there is no direct evidence of metal-carbene intermediates being formed from this compound, it is conceivable that under certain conditions, transformations involving the difluoromethyl group could proceed through such a pathway. The reactivity of metal-difluorocarbene complexes is influenced by the nature of the metal and the other ligands present. researchgate.net For example, copper-difluorocarbene complexes have been proposed as intermediates in the synthesis of gem-difluoroolefins. acs.org The study of these reactive species is an active area of research, with potential applications in developing novel synthetic methodologies for organofluorine compounds. nih.gov

Hydrogen Bonding Interactions and Conformational Analysis

The conformation and reactivity of fluorinated nitrobenzenes are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding. The presence of ortho-substituents, such as the fluorine atom and the nitro group in this compound, can lead to specific conformational preferences.

Intramolecular Hydrogen Bonding in Ortho-Substituted Fluorinated Nitrobenzenes

Intramolecular hydrogen bonding is a well-documented phenomenon in ortho-substituted phenols and anilines, where a hydrogen bond forms between the hydroxyl or amino proton and an adjacent acceptor group like a nitro group. libretexts.orgresearchgate.net In the case of this compound, a potential intramolecular hydrogen bond could exist between the hydrogen of the difluoromethyl group and an oxygen atom of the neighboring nitro group (C-H···O). The C-H bond in a CF₂H group is polarized, making the hydrogen atom a potential hydrogen bond donor. rsc.org

Impact on Molecular Conformation and Reactivity

The introduction of both a fluorine atom and a difluoromethyl group into the nitrobenzene scaffold at the 2- and 1-positions, respectively, profoundly influences the molecule's three-dimensional structure and its chemical behavior. These substituents exert a combination of steric and electronic effects that modulate the conformational preferences of the functional groups and alter the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.

Molecular Conformation

The preferred conformation of this compound is dictated by the interplay of steric hindrance and electrostatic interactions between the three adjacent substituents. The nitro group, for optimal resonance stabilization with the benzene ring, tends to be coplanar. However, the presence of bulky ortho-substituents can force it to twist out of the plane.

Computational studies on substituted nitrobenzenes suggest that the rotational barrier of the nitro group is influenced by the electronic nature of the substituents. researchgate.net In the case of this compound, both the fluorine atom and the difluoromethyl group are electron-withdrawing, which can affect the electronic environment of the C-N bond and, consequently, the rotational dynamics of the nitro group.

The conformation can be probed experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing through-space coupling constants (e.g., H-F couplings) which are sensitive to the spatial proximity of nuclei. researchgate.netnih.gov For instance, the magnitude of the coupling constant between the proton of the difluoromethyl group and the ortho-fluorine atom would be indicative of their relative orientation.

Table 1: Predicted Conformational Parameters for this compound

ParameterPredicted Value/ObservationRationale
Nitro Group Torsional Angle Non-coplanar with the benzene ringSteric hindrance from the adjacent difluoromethyl and fluoro groups likely forces the nitro group out of the plane of the ring.
Difluoromethyl Group Orientation Preferential orientation to minimize steric clash and potentially form intramolecular interactions.The rotation around the C-C bond will be restricted due to the presence of ortho substituents. mdpi.com
¹H-¹⁹F Coupling Constants Complex splitting patterns are expected.The proton on the difluoromethyl group would couple with the two fluorine atoms of the same group and potentially with the fluorine atom on the ring, providing conformational information. researchgate.net

Note: The data in this table is predictive and based on the analysis of analogous molecular structures and general principles of conformational analysis. Experimental verification is required.

Reactivity

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the nitro, fluoro, and difluoromethyl substituents. These groups deactivate the benzene ring towards electrophilic aromatic substitution and activate it for nucleophilic aromatic substitution (SNAr). stackexchange.commdpi.comresearchgate.net

The rate and regioselectivity of SNAr reactions are governed by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. The nitro group, being a powerful electron-withdrawing group through both resonance (-M) and induction (-I), strongly stabilizes the intermediate, particularly when the negative charge is delocalized onto it. stackexchange.com

The fluorine atom at the 2-position and the difluoromethyl group at the 1-position further enhance the electrophilicity of the aromatic ring. The Hammett substituent constants (σ) are a useful quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. wikipedia.orgutexas.edu

Table 2: Hammett Substituent Constants for Relevant Groups

Substituentσmσp
-F+0.34+0.06
-CF₃+0.43+0.54
-NO₂+0.71+0.78

Source: Adapted from literature data on Hammett constants. wikipedia.orgresearchgate.net While the constant for the -CHF₂ group is not listed, it is expected to be strongly electron-withdrawing, intermediate between -CH₃ and -CF₃.

In the context of nucleophilic aromatic substitution, the fluorine atom at the 2-position is a potential leaving group. The rate of substitution at this position would be enhanced by the presence of the ortho-nitro group and the meta-difluoromethyl group, both of which can stabilize the developing negative charge in the transition state and the Meisenheimer intermediate. stackexchange.commdpi.com Theoretical studies on fluoronitrobenzenes indicate that the formation of the σ-adduct can be the rate-determining step, and the stability of this intermediate is crucial. mdpi.com The strong inductive effect of the ortho-nitro group is particularly effective in stabilizing the negative charge that develops on the carbon bearing the leaving group. stackexchange.com

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution

Reaction ParameterPredicted OutcomeRationale
Susceptibility to SNAr HighThe cumulative electron-withdrawing effects of the -NO₂, -F, and -CHF₂ groups strongly activate the ring towards nucleophilic attack. researchgate.net
Leaving Group Fluorine at C-2The C-F bond is polarized, and the position is activated by the ortho-nitro group.
Relative Rate Faster than less substituted fluoronitrobenzenesThe additional electron-withdrawing difluoromethyl group is expected to increase the reaction rate compared to 2-fluoronitrobenzene.

Note: The predictions in this table are based on established principles of nucleophilic aromatic substitution on activated aromatic systems.

Computational and Theoretical Chemistry of Difluoromethylated and Fluorinated Nitrobenzene Derivatives

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out reaction pathways and identifying transition states. nist.gov By calculating the potential energy surface, chemists can determine the most likely mechanism for a chemical reaction, including the identification of intermediates and the energy barriers that must be overcome. nih.govrsc.org For complex molecules like fluorinated nitrobenzene (B124822) derivatives, understanding reaction mechanisms is crucial for predicting reaction outcomes and designing new synthetic routes. acs.org

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The structure and energy of the transition state provide key information about the kinetics of the reaction. researchgate.net For instance, computational studies on the decomposition of nitroaromatic compounds have identified the C-NO2 bond cleavage as a primary step, and transition state calculations help to quantify the energy required for this process. scispace.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential. Red, electron-rich regions indicate sites susceptible to electrophilic attack, while blue, electron-poor regions are prone to nucleophilic attack. semanticscholar.org

For a molecule like 1-(difluoromethyl)-2-fluoro-3-nitrobenzene, the strong electron-withdrawing nature of the nitro and fluoro groups would create significant positive potential (blue regions) on the aromatic ring and the carbon atom of the difluoromethyl group. researchgate.net The oxygen atoms of the nitro group would exhibit strong negative potential (red regions), indicating their nucleophilic character. semanticscholar.org MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. jcsp.org.pk

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule in terms of localized orbitals. nih.gov This method transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. chemrxiv.org NBO analysis is particularly useful for quantifying donor-acceptor interactions, which are crucial for understanding hyperconjugation and resonance effects.

In this compound, NBO analysis could be used to investigate the nature of the C-F, C-N, and C-C bonds, as well as the interactions between the substituents and the aromatic ring. The analysis of orbital occupancies and delocalization energies can provide quantitative insights into the electronic effects of the difluoromethyl, fluoro, and nitro groups on the benzene (B151609) ring.

Table 4: Illustrative NBO Analysis Data for Key Interactions in a Substituted Nitrobenzene

Donor NBO Acceptor NBO Second-Order Perturbation Energy E(2) (kcal/mol)
LP(1) O(nitro) π*(C-C) 5.2
π(C=C) π*(C=C) 18.5

Note: This table provides hypothetical E(2) values to illustrate the strength of donor-acceptor interactions that could be calculated for a molecule like this compound.

Theoretical Spectroscopic Parameter Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters for molecules like this compound through computational methods is a cornerstone of modern chemical analysis. These theoretical approaches allow for the elucidation of molecular structure and properties before a compound is synthesized or isolated, and they aid in the interpretation of experimental spectra. Density Functional Theory (DFT) is a prominent method for these calculations, often providing a balance between accuracy and computational cost. slideshare.netlatrobe.edu.au

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

Theoretical calculations of NMR chemical shifts are crucial for identifying and characterizing chemical structures. For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is particularly important. nih.govresearchgate.netsemanticscholar.org Computational models, frequently employing DFT methods like B3LYP with basis sets such as 6-31+G(d,p), can compute the nuclear shielding tensors from which chemical shifts are derived. nih.gov

However, calculated raw shielding values often deviate from experimental results. To bridge this gap, scaling factors or linear regression analysis against known experimental data for a set of related compounds are employed. nih.govresearchgate.net This approach significantly improves the accuracy of predicted shifts, often achieving a mean absolute deviation of around 1-4 ppm, which is sufficient to distinguish between isomers and assign specific fluorine environments in polyfluorinated molecules. nih.govresearchgate.net For this compound, theoretical predictions would be essential to differentiate the signals from the difluoromethyl group (-CHF₂) and the aromatic fluorine atom, whose chemical shifts are influenced by the electronic effects of the nitro and difluoromethyl substituents.

Table 1: Illustrative Theoretical vs. Experimental ¹⁹F NMR Chemical Shifts for Fluorinated Nitroaromatic Analogs Note: This table presents typical data for related compounds to illustrate the accuracy of modern computational methods. Specific values for this compound are not publicly available and would require dedicated computational studies.

CompoundComputational MethodCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
1-Fluoro-2-nitrobenzeneB3LYP/6-31+G(d,p)-115.8-118.2+2.4
1-Fluoro-3-nitrobenzeneB3LYP/6-31+G(d,p)-110.1-111.5+1.4
1-Fluoro-4-nitrobenzeneB3LYP/6-31+G(d,p)-104.5-105.9+1.4
2,4-Difluoronitrobenzene (F2)B3LYP/6-31+G(d,p)-108.9-110.7+1.8
2,4-Difluoronitrobenzene (F4)B3LYP/6-31+G(d,p)-102.1-103.6+1.5

Vibrational Frequencies:

Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. slideshare.netnih.gov Calculations using DFT methods, such as B3LYP with a 6-311+G** basis set, can accurately model the vibrational modes of nitroaromatic compounds. slideshare.net For substituted nitrobenzenes, characteristic vibrational frequencies are associated with the nitro (NO₂) group, the C-N bond, and the aromatic ring. researchgate.netscirp.org

Key predicted vibrations for this compound would include:

NO₂ Asymmetric and Symmetric Stretching: These are typically strong bands in the IR spectrum. For aromatic nitro compounds, they appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netyoutube.com

C-F Stretching: A strong band typically found in the 1100-1300 cm⁻¹ region.

C-H Stretching (Aromatic and -CHF₂): Aromatic C-H stretches usually appear above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group would be located in the 2900-3000 cm⁻¹ range.

C-N Stretching: This vibration is often observed around 850 cm⁻¹. researchgate.net

Calculations can reproduce isotopic shifts and changes in IR intensities, providing a detailed understanding of the molecule's vibrational behavior without the need for empirical scaling of force constants. slideshare.net

Table 2: Predicted Characteristic Vibrational Frequencies for Substituted Nitrobenzenes Note: This table illustrates typical frequency ranges for key functional groups in related molecules. Precise frequencies for this compound would require specific quantum chemical calculations.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
-CHF₂ C-H Stretch2900 - 3000Medium
NO₂ Asymmetric Stretch1500 - 1570Strong
NO₂ Symmetric Stretch1300 - 1370Strong
Aromatic C=C Stretch1450 - 1600Medium
C-F Stretch1100 - 1300Strong
C-N Stretch840 - 870Medium
NO₂ Bending (Scissoring)850 - 860Medium

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR studies establish mathematical relationships between the chemical structure of a compound and its reactivity or physical properties. acs.orgresearchgate.net These models are built on the principle that the properties and behavior of a molecule are encoded in its structure. For nitrobenzene derivatives, these studies are valuable for predicting properties like toxicity, chromatographic retention behavior, and chemical reactivity without performing extensive experiments. dergipark.org.trdergipark.org.trmdpi.comnih.gov

The foundation of any QSRR/QSPR model is the generation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. acs.org These descriptors can be categorized in several ways:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching (e.g., Balaban Index, Randic Connectivity Index). semanticscholar.org

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. For nitroaromatics, these are particularly important. dergipark.org.trdergipark.org.tr Common examples include:

HOMO and LUMO energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons. nih.gov

Dipole Moment: Measures the polarity of the molecule. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.netnih.gov

Atomic Charges: The distribution of electron density across the molecule. researchgate.net

Steric Descriptors: These describe the three-dimensional shape and size of the molecule.

Hydrophobicity Descriptors: Often represented by the octanol-water partition coefficient (LogP), which is crucial for predicting biological activity and environmental fate. researchgate.netmdpi.com

Machine learning algorithms and statistical methods like multiple linear regression (MLR) are then used to select the most relevant descriptors and build predictive models. researchgate.netchemrxiv.org

Table 3: Key Molecular Descriptors in QSRR/QSPR Studies of Nitroaromatic Compounds

Descriptor ClassSpecific DescriptorInformation EncodedRelevance to Reactivity/Properties
Quantum Chemical ELUMO (Lowest Unoccupied MO Energy)Electron accepting abilityCrucial for predicting susceptibility to nucleophilic attack and reduction of the nitro group. mdpi.com
Quantum Chemical Electrophilicity Index (ω)Global electrophilic naturePredicts reactivity with nucleophiles; higher values indicate greater reactivity. researchgate.net
Quantum Chemical Dipole MomentMolecular polarity and charge distributionInfluences intermolecular interactions, solubility, and chromatographic behavior. mdpi.com
Physicochemical LogP (Octanol-Water Partition Coeff.)HydrophobicityKey predictor for toxicity and bioavailability, as it governs transport across biological membranes. mdpi.com
Topological Connectivity Indices (e.g., Randic Index)Molecular size, shape, and branchingCorrelates with physical properties like boiling point and retention time. semanticscholar.org

For a molecule like this compound, QSRR models can provide significant insights into its expected chemical reactivity. The strong electron-withdrawing nature of the nitro group, augmented by the fluorine and difluoromethyl substituents, makes the aromatic ring highly electron-deficient. dergipark.org.tr

Nucleophilic Aromatic Substitution (SₙAr): The reactivity of substituted nitrobenzenes in SₙAr reactions is a key area of study. QSRR models can correlate descriptors like the LUMO energy and the electrophilicity index with reaction rates. A lower LUMO energy indicates that the molecule can more readily accept electrons from a nucleophile, facilitating the reaction. The electron-deficient nature of the ring in this compound suggests it would be highly reactive towards nucleophiles.

Reduction of the Nitro Group: The ease of reduction of the nitro group to an amino group is a fundamental process in the synthesis of many derivatives, such as anilines. hmdb.ca Reactivity in this process can be correlated with quantum chemical descriptors. For instance, the electron affinity and the energy of the LUMO, which is often localized on the nitro group, are strong predictors of reduction potential.

Radical Reactions: The difluoromethyl group can be introduced via radical reactions. The electronic effects of the nitro and fluoro substituents on the aromatic ring govern the regioselectivity of such reactions. mdpi.com Descriptors related to local reactivity, such as Fukui functions or local philicity indices, can be developed to predict the most likely sites of radical attack.

By developing robust QSRR models based on a training set of related difluoromethylated and fluorinated nitrobenzenes, the specific reactivity trends of this compound could be quantitatively predicted, guiding its use in chemical synthesis and materials science. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei such as ¹H and ¹⁹F. rsc.orgthermofisher.com The ¹⁹F nucleus is particularly advantageous for NMR due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that minimizes signal overlap and simplifies spectral analysis. wikipedia.orghuji.ac.il

¹H and ¹⁹F NMR for Probing Electronic Environments and Coupling

In the ¹H NMR spectrum of 1-(difluoromethyl)-2-fluoro-3-nitrobenzene, the proton of the difluoromethyl (-CHF₂) group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The aromatic protons would exhibit complex multiplet patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (JHF) couplings. The strong electron-withdrawing effects of the nitro (NO₂) and difluoromethyl (CHF₂) groups, along with the ortho-fluorine, would shift these aromatic signals downfield.

The ¹⁹F NMR spectrum provides more direct information about the fluorinated substituents. thermofisher.com It would show two distinct signals: one for the difluoromethyl group and one for the aromatic fluorine. The -CHF₂ fluorine signal would appear as a doublet due to coupling with its geminal proton (²JFH). The signal for the aromatic fluorine atom would be a multiplet, split by the adjacent aromatic protons and potentially by the difluoromethyl group's proton and fluorines through long-range coupling. The chemical shifts are significantly influenced by the electronic environment; for instance, the presence of electron-withdrawing groups tends to shift ¹⁹F signals. wikipedia.org

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected Splitting PatternKey Couplings
¹H-CHF₂Downfield tripletTriplet (t)²JHF
¹HAromatic (C₄-H, C₅-H, C₆-H)Downfield multipletsMultiplets (m)³JHH, ⁴JHH, JHF
¹⁹F-CHF₂Characteristic range for fluoroalkyl groupsDoublet (d)²JHF
¹⁹FAromatic (C₂-F)Characteristic range for aryl fluoridesMultiplet (m)JHF, JFF (through-space)

Through-Space Coupling Analysis

Through-space coupling is an NMR phenomenon where spin-spin coupling occurs between nuclei that are not connected through a direct chain of chemical bonds but are in close spatial proximity. nih.gov This effect is particularly significant for fluorine atoms due to their large electron clouds. anu.edu.au In this compound, the proximity of the fluorine atom on the benzene (B151609) ring (at C2) and the two fluorine atoms of the difluoromethyl group (at C1) creates the potential for through-space ¹⁹F-¹⁹F coupling. nih.govresearchgate.net

The observation of such a coupling, with constants typically in the range of 2-6 Hz, would provide direct evidence for a specific conformation of the molecule where these fluorine atoms are held close to each other. nih.gov This information is crucial for understanding the three-dimensional structure and steric interactions within the molecule. The magnitude of the through-space coupling constant (JFF) is sensitive to the internuclear distance, although the relationship is not always straightforward. nih.govnih.gov

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. esisresearch.orgnih.gov These two techniques are complementary; FTIR measures the absorption of infrared light, while Raman spectroscopy measures the light scattered from a sample. acs.orgacs.org

For this compound, the spectra would be dominated by vibrations associated with the nitro, difluoromethyl, and substituted benzene components. The most characteristic bands are those from the nitro group (NO₂), which exhibit strong absorptions in the IR spectrum. esisresearch.org The C-F bonds of both the aromatic ring and the difluoromethyl group also produce strong, characteristic bands. esisresearch.org

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)
NO₂Asymmetric Stretch1500 - 1580Strong
NO₂Symmetric Stretch1325 - 1370Strong
C-F (Aromatic)Stretch1200 - 1270Strong
C-F (Aliphatic CHF₂)Stretch1000 - 1150Strong
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Aliphatic CHF₂)Stretch2950 - 3050Medium

Electron Transmission Spectroscopy (ETS) and Negative Ion Mass Spectrometry (NIMS) for Electron Attachment Studies

Electron Transmission Spectroscopy (ETS) and Negative Ion Mass Spectrometry (NIMS) are powerful techniques for investigating how molecules interact with low-energy electrons. researchgate.netqub.ac.uk Nitroaromatic compounds are particularly well-suited for such studies due to the strong electron-withdrawing nature of the nitro group, which can stabilize an attached electron to form a negative ion. nih.govnih.gov

ETS measures the formation of temporary negative ions (resonances) as a function of electron energy. For this compound, ETS would reveal the energies of its unoccupied molecular orbitals, providing insight into its electron-accepting capabilities.

NIMS, a variant of mass spectrometry, identifies the charged fragments produced after a molecule captures an electron, a process known as dissociative electron attachment (DEA). qub.ac.ukrsc.org In this process, the initial molecular anion can break apart into smaller fragment ions and neutral pieces. For this compound, DEA is expected to be a significant process. qub.ac.uk Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group to form [M-NO₂]⁻ or the formation of the NO₂⁻ anion itself. qub.ac.uknih.gov The presence of fluorine atoms introduces additional potential fragmentation channels, such as the loss of HF. The specific fragments and their relative intensities at different electron energies can serve as a "fingerprint" to distinguish between isomers. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijermt.orgrsc.org The absorption of photons promotes electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene (B124822) chromophore. stackexchange.comresearchgate.net The key transitions are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-intensity absorptions. For substituted benzenes, these bands often appear in the 250-270 nm range. ijermt.org

n → π* transitions: This transition involves moving an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atoms of the nitro group, to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands at longer wavelengths, often above 300 nm. rsc.org

The substituents on the benzene ring (-F and -CHF₂) act as auxochromes, modifying the primary absorptions of the nitrobenzene chromophore. These groups can cause shifts in the absorption maxima (λ_max) to longer (bathochromic) or shorter (hypsochromic) wavelengths. ijermt.org The combined electronic effects of the fluorine and difluoromethyl groups alongside the powerful nitro group will determine the precise absorption profile.

Transition TypeOrbitals InvolvedExpected Wavelength RegionExpected Intensity (Molar Absorptivity, ε)
π → ππ (aromatic ring) → π (aromatic ring/NO₂)~250 - 280 nmHigh (ε > 10,000 M⁻¹cm⁻¹)
n → πn (NO₂ lone pair) → π (aromatic ring/NO₂)~300 - 350 nmLow (ε < 1,000 M⁻¹cm⁻¹)

Applications of 1 Difluoromethyl 2 Fluoro 3 Nitrobenzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The architecture of 1-(difluoromethyl)-2-fluoro-3-nitrobenzene makes it an ideal starting point for the synthesis of more elaborate organic structures. The true potential of this intermediate is unlocked through the sequential or concerted transformation of its functional groups, which serve as handles for building molecular complexity.

The synthetic journey often begins with the modification of the highly reactive nitro group. Catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide, or Raney nickel) or chemical reduction (e.g., with iron, zinc, or tin(II) chloride in acidic media) readily converts the nitro group into a primary amine. This transformation yields 2-fluoro-3-(difluoromethyl)aniline, a critical intermediate. The newly formed aniline (B41778) is a versatile nucleophile and a precursor for diazotization, enabling a wide array of subsequent reactions.

The ortho-fluoro substituent is activated towards nucleophilic aromatic substitution (SNAr), particularly after the nitro group is reduced to the strongly activating amino group. This allows for the introduction of various nucleophiles (O-, N-, S-, and C-based) at the C-2 position, effectively displacing the fluorine atom. This substitution reaction is a powerful tool for creating new carbon-heteroatom or carbon-carbon bonds, forming the basis for more complex scaffolds. For instance, reaction with various alcohols, amines, or thiols can introduce new side chains or lay the groundwork for further cyclizations.

While the difluoromethyl group is generally stable, it can also be considered a precursor. For example, under specific oxidative conditions, it could potentially be converted to other functional groups, although this is a less common transformation compared to the reactions of the nitro and fluoro groups. The primary role of the aromatic ring itself is to serve as the foundational scaffold upon which complexity is built. An analogous process is the oxidation of a methyl group in a similar environment, such as the conversion of 2-fluoro-3-nitrotoluene (B1317587) to 2-fluoro-3-nitrobenzoic acid, which demonstrates how substituents on the ring can be manipulated to build more complex structures. wipo.intchemicalbook.com

Role in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of a synthesis to rapidly generate analogues. nih.govwikipedia.orgnyu.edursc.orgresearchgate.net this compound and its derivatives are well-suited for LSF strategies, allowing for the diversification of advanced intermediates.

The functional groups on the aromatic ring provide multiple reaction sites that can be addressed selectively. For a complex molecule containing the 2-fluoro-3-(difluoromethyl)phenyl moiety, several LSF transformations are possible:

Modification of the Nitro Group: If the nitro group is carried through a multi-step synthesis, its reduction to an amine in a late stage provides a key point for diversification. The resulting aniline can be acylated, alkylated, sulfonated, or used to form ureas and thioureas, allowing for a rapid exploration of the structure-activity relationship (SAR) associated with this position.

Nucleophilic Aromatic Substitution (SNAr): The fluoro group, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles late in a synthetic sequence. This allows for the introduction of a library of substituents at the C-2 position. This approach is particularly valuable as it avoids carrying potentially reactive functional groups through a lengthy synthesis.

C-H Functionalization: The aromatic ring possesses C-H bonds that can be targets for direct functionalization. rsc.org Modern methods, often involving transition metal catalysis, can selectively activate and functionalize these C-H bonds, allowing for the introduction of new groups (e.g., alkyl, aryl, or halogen) without pre-existing functional handles. For example, directed ortho-metalation or iridium-catalyzed borylation could potentially target the C-H bonds at positions 4, 5, or 6, depending on the directing influence of the existing substituents in a more complex derivative.

These LSF approaches significantly enhance the efficiency of chemical synthesis by allowing for the generation of diverse molecular libraries from a common advanced intermediate, accelerating the process of lead optimization in drug discovery. nih.gov

Building Block for Heterocyclic Systems and Other Aromatic Derivatives

One of the most powerful applications of this compound is in the synthesis of fluorinated heterocyclic compounds. nih.gove-bookshelf.de Many important pharmaceutical agents contain heterocyclic scaffolds fused to a benzene (B151609) ring. The specific arrangement of the functional groups in this starting material—a reducible nitro group adjacent to a displaceable fluoro group—is a classic precursor pattern for forming five- and six-membered heterocyclic rings.

The general strategy involves two key steps:

Reduction of the Nitro Group: The nitro group is reduced to an aniline, yielding 2-fluoro-3-(difluoromethyl)aniline.

Cyclization: This aniline derivative is then reacted with a suitable dielectrophilic partner. The amino group acts as one nucleophile, and the C-2 position, via displacement of the fluoride (B91410), serves as the other site of ring closure.

This methodology provides access to a wide range of important heterocyclic cores:

Benzimidazoles: Reaction of the aniline with a carboxylic acid or its derivative (e.g., an orthoester or aldehyde followed by oxidation) leads to the formation of a benzimidazole (B57391) ring.

Quinoxalines: Condensation with an α-dicarbonyl compound (e.g., glyoxal (B1671930) or a 1,2-diketone) yields quinoxalines. The synthesis of 3-difluoromethyl-quinoxalin-2-ones, which are valuable structures in medicinal chemistry, highlights this utility. nih.gov

Benzothiazoles: Reaction with a carbon disulfide or a related reagent can be used to construct the benzothiazole (B30560) scaffold.

Benzotriazoles: Diazotization of the aniline followed by intramolecular cyclization is a route to benzotriazoles. The synthesis of novel benzotriazole (B28993) nucleosides has been demonstrated using related fluorinated building blocks. researchgate.net

The following table illustrates potential heterocyclic systems that can be synthesized from this versatile precursor.

Starting Material DerivativeReagent for CyclizationResulting Heterocyclic System
2-Fluoro-3-(difluoromethyl)anilineCarboxylic Acid / Aldehyde4-(Difluoromethyl)benzimidazole
2-Fluoro-3-(difluoromethyl)anilineα-Diketone / α-Ketoester5-(Difluoromethyl)quinoxaline
2-Fluoro-3-(difluoromethyl)anilineCarbon Disulfide / Thiophosgene4-(Difluoromethyl)benzothiazole
2-Fluoro-3-(difluoromethyl)anilineSodium Nitrite / Acid4-(Difluoromethyl)benzotriazole

This approach is highly modular, allowing for the synthesis of a diverse library of heterocycles by simply varying the cyclization partner.

Strategic Incorporation of Difluoromethyl and Fluoro Moieties into Target Molecules

The deliberate inclusion of fluorine in drug candidates is a widely used strategy to enhance pharmacological properties. tandfonline.com this compound is a particularly valuable building block because it allows for the simultaneous and site-specific introduction of two distinct and beneficial fluorinated motifs: a fluoro group and a difluoromethyl (CF₂H) group.

The Fluoro Substituent: A single fluorine atom can profoundly influence a molecule's properties. It is highly electronegative and can alter the acidity/basicity of nearby functional groups. Its small size means it often acts as a hydrogen isostere, but its electronic effects can lead to:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life and bioavailability. tandfonline.com

Binding Affinity: The strong C-F bond can participate in favorable electrostatic and dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

Membrane Permeability: Fluorine substitution can modulate lipophilicity, which is a key factor in a drug's ability to cross cell membranes.

The Difluoromethyl (CF₂H) Group: The CF₂H group has emerged as a crucial functional group in medicinal chemistry due to its unique combination of properties. alfa-chemistry.com It is often considered a bioisostere—a substituent with similar physical or chemical properties that produces broadly similar biological effects.

Bioisostere of Hydroxyl, Thiol, and Amine Groups: The CF₂H group can mimic the hydrogen-bonding capabilities of -OH, -SH, and -NH groups. nih.govsemanticscholar.orgacs.orgresearchgate.netresearchgate.net The C-H bond in the CF₂H group is polarized and acidic enough to act as a hydrogen bond donor, but it is more lipophilic than its traditional counterparts. rsc.org This allows it to improve membrane permeability while retaining key binding interactions.

Metabolic Stability: Like the fluoro group, the CF₂H group is metabolically robust and resistant to oxidative degradation. alfa-chemistry.com

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF₂H group can influence the pKa and dipole moment of a molecule, which can be fine-tuned to optimize its pharmacokinetic profile. alfa-chemistry.com

The strategic advantages of using this building block are summarized in the table below.

Fluorinated MoietyKey Properties & Strategic Advantages
Fluoro (–F) - Metabolic Blocker: Increases metabolic stability and drug half-life. tandfonline.com- Enhanced Binding: Improves affinity for target proteins through favorable electrostatic interactions.- Modulates pKa: Alters the acidity/basicity of adjacent functional groups.
Difluoromethyl (–CF₂H) - Lipophilic H-Bond Donor: Acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, improving membrane permeability while maintaining key binding interactions. nih.govsemanticscholar.orgresearchgate.net- Increased Metabolic Stability: Resistant to oxidative metabolism. alfa-chemistry.com- Fine-tunes Electronics: Strong electron-withdrawing effect modulates molecular properties. alfa-chemistry.com

By providing both of these valuable motifs in a single, synthetically versatile package, this compound serves as a powerful tool for medicinal chemists aiming to design next-generation therapeutic agents with optimized properties.

Future Research Directions and Unexplored Chemical Transformations

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-(difluoromethyl)-2-fluoro-3-nitrobenzene and its derivatives is an area ripe for the application of green and sustainable chemistry principles. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely focus on several key areas to address these limitations.

One promising avenue is the use of photocatalytic C-H difluoromethylation . nih.govacs.org This approach avoids the need for pre-functionalized starting materials, a common requirement in many synthetic sequences. nih.gov By using light and a photocatalyst, it is possible to directly introduce the difluoromethyl group onto an aromatic ring under mild conditions. dntb.gov.uanih.gov The use of oxygen as a green oxidant further enhances the sustainability of this method. nih.gov

Another sustainable strategy is the adoption of mechanochemical synthesis . This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions. rsc.org A mechanochemical approach to nucleophilic aromatic substitution (SNAr) on related aryl fluorides has been demonstrated, suggesting its potential applicability to the synthesis or modification of this compound. rsc.org This method offers advantages in terms of reduced solvent waste and potentially faster reaction times.

Furthermore, the development of continuous flow processes for difluoromethylation represents a significant step towards more sustainable manufacturing. rsc.orgresearchgate.net Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processes. The use of fluoroform (CHF3), a readily available and inexpensive greenhouse gas, as the difluoromethyl source in flow systems is a particularly atom-efficient and environmentally conscious approach. rsc.orgresearchgate.net

The synthesis of nitroarenes, a key structural component of the target molecule, is also undergoing a green transformation. mdpi.comnih.gov Research into cleaner nitration methods and the use of biocatalysis for the synthesis of nitroaromatic compounds could provide more sustainable routes to this compound. nih.gov

Sustainable Synthetic Strategy Key Advantages Potential Application to Target Compound
Photocatalytic C-H DifluoromethylationMild reaction conditions, avoids pre-functionalization, uses green oxidants. nih.govacs.orgdntb.gov.uanih.govDirect introduction of the difluoromethyl group onto a nitrobenzene (B124822) precursor.
Mechanochemical SynthesisSolvent-free or low-solvent, reduced waste, potentially faster reactions. rsc.orgSynthesis or subsequent functionalization via SNAr.
Continuous Flow ProcessingEnhanced safety and control, easier scalability, potential for automation. rsc.orgresearchgate.netScalable and efficient synthesis using reagents like fluoroform.
Greener Nitration MethodsReduced use of harsh acids, improved regioselectivity. mdpi.comMore environmentally friendly synthesis of the nitroaromatic core.

Advanced Mechanistic Studies for Complex Reaction Systems

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For a molecule with the complexity of this compound, with its interacting functional groups, mechanistic studies are particularly crucial.

The nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon is a key potential reaction. The rate and regioselectivity of such reactions are heavily influenced by the electron-withdrawing nitro and difluoromethyl groups. Advanced studies, combining kinetics experiments with Density Functional Theory (DFT) calculations , can elucidate the transition states and intermediates involved. researchgate.net These studies can clarify the "element effect," where fluorine is often a better leaving group than other halogens in SNAr reactions, and how it is influenced by the other substituents. researchgate.net The stability of the Meisenheimer intermediate, a key species in SNAr, is critical, and its structure and energetics can be precisely modeled. stackexchange.comstackexchange.com

The mechanism of the reduction of the nitro group in the presence of fluoro and difluoromethyl substituents also warrants detailed investigation. While numerous methods exist for nitro reduction, the presence of other reducible groups can lead to selectivity challenges. acs.org Mechanistic studies can help in the development of highly chemoselective reduction catalysts and conditions that leave the fluoro and difluoromethyl groups intact.

Furthermore, computational studies can be employed to understand the mechanisms of difluoromethylation reactions themselves. rsc.orgbeilstein-journals.org For instance, in reactions involving difluorocarbene, computational modeling can help distinguish between different possible pathways and transition states. beilstein-journals.org

Reaction Type Key Mechanistic Questions Investigative Tools
Nucleophilic Aromatic Substitution (SNAr)Role of substituents on reaction rate and regioselectivity, nature of the transition state, stability of the Meisenheimer complex. researchgate.netstackexchange.comstackexchange.comKinetic measurements, DFT calculations, isotopic labeling studies. researchgate.net
Nitro Group ReductionChemoselectivity in the presence of other functional groups, role of the catalyst, identification of intermediates. acs.orgIn-situ reaction monitoring (e.g., spectroscopy), catalyst characterization, computational modeling.
C-H DifluoromethylationNature of the difluoromethylating species (radical, carbene), role of photocatalysts or metal catalysts, factors controlling regioselectivity. rsc.orgbeilstein-journals.orgElectron Paramagnetic Resonance (EPR) for radical detection, cyclopropane (B1198618) trapping for carbene identification, DFT calculations. rsc.org

Integration of Machine Learning and AI in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, capable of accelerating discovery and optimizing reaction conditions. chemcopilot.com For a target molecule like this compound, these technologies offer several exciting future directions.

Retrosynthesis planning is a primary area where AI can have a significant impact. arxiv.org By training on vast databases of known chemical reactions, AI models can propose novel and efficient synthetic routes to the target compound that may not be obvious to human chemists. atomfair.com These algorithms can evaluate thousands of potential pathways, pruning inefficient routes and highlighting promising strategies. atomfair.com Models like the Molecular Transformer or those based on sequence-to-sequence (seq2seq) architectures can translate a target molecule's structure (represented as a SMILES string) into a set of potential starting materials. nih.gov

Transfer learning is a particularly relevant ML approach where a model trained on a large, general dataset of chemical reactions can be fine-tuned for a more specific task with a smaller dataset. nih.gov This could be used to develop highly accurate predictive models for reactions involving difluoromethylated aromatic compounds, even if the amount of specific data is limited.

AI/ML Application Function Benefit for Target Compound
RetrosynthesisProposes multi-step synthetic pathways from target to starting materials. arxiv.orgatomfair.comIdentifies novel and efficient synthetic routes to this compound.
Reaction Outcome PredictionPredicts yields, selectivity, and optimal conditions for a given reaction. eurekalert.orgchemai.ioReduces experimental effort by pre-screening potential reactions and conditions.
Transfer LearningAdapts a general chemistry model to a specific class of reactions using limited data. nih.govCreates highly accurate predictive models for the synthesis and reactions of fluorinated nitroaromatics.
Automated SynthesisAI-planned routes can be executed by robotic systems. chemeurope.comEnables high-throughput screening of reaction conditions and rapid synthesis of derivatives.

Exploration of New Reactivity Modes and Catalytic Systems

The unique combination of a nitro group, a fluorine atom, and a difluoromethyl group on an aromatic ring opens the door to exploring novel reactivity and developing new catalytic systems.

The nitro group is not just a powerful electron-withdrawing group; it can also act as a directing group for C-H activation . rsc.org This strategy allows for the functionalization of the ortho C-H bonds, a position that is typically difficult to access in nitroarenes. rsc.org Future research could explore the use of transition metal catalysts (e.g., palladium, rhodium) to direct the arylation, alkylation, or other functionalization of the C-H bond adjacent to the nitro group in this compound.

The development of new catalytic systems for difluoromethylation is another active area of research. rsc.org While many methods exist, there is still a need for catalysts that are more efficient, selective, and have a broader substrate scope. Copper-catalyzed C-H (phenylsulfonyl)difluoromethylation is one such emerging area. researchgate.net Exploring novel ligands and copper sources could lead to improved catalytic systems for the synthesis of the target compound. Furthermore, dual-catalysis systems, perhaps combining photoredox catalysis with another catalytic cycle, could unlock new reaction pathways. acs.org

Q & A

Basic: What synthetic routes are available for 1-(difluoromethyl)-2-fluoro-3-nitrobenzene, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves sequential nitration and fluorination of a benzene derivative. A common approach is:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Fluorination : Difluoromethylation via nucleophilic substitution (e.g., using ClCF₂H or BrCF₂H in the presence of a base like K₂CO₃) or electrophilic fluorinating agents (e.g., Selectfluor®).
Key Parameters :

  • Temperature : Excessive heat during nitration can lead to byproducts like dinitro derivatives .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing intermediates .
  • Catalyst : Transition metals (e.g., CuI) may improve difluoromethylation yields .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments. For example, the difluoromethyl group (-CF₂H) appears as a triplet (δ -80 to -90 ppm), while the aromatic fluorine (C-F) resonates at δ -110 to -120 ppm .
  • ¹H NMR : The aromatic proton adjacent to the nitro group is deshielded (δ 8.2–8.5 ppm).
  • IR Spectroscopy : Confirms nitro (1530–1350 cm⁻¹, asymmetric/symmetric stretching) and C-F (1250–1100 cm⁻¹) groups .
  • HPLC-MS : Validates purity and molecular weight (calculated: 191.1 g/mol; observed: [M+H]⁺ = 192.1) .

Advanced: How do fluorinated substituents influence electronic properties and reactivity?

Methodological Answer:
The difluoromethyl (-CF₂H) and fluoro (-F) groups exert strong electron-withdrawing effects:

  • Inductive Effects : Increase the electrophilicity of the nitro group, enhancing reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric Effects : The difluoromethyl group’s bulkiness can hinder para-substitution, directing reactions to the ortho position .
  • Hydrogen Bonding : -CF₂H can act as a weak hydrogen bond donor, impacting crystal packing and solubility .
    Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the nitro-bearing carbon, corroborating experimental reactivity trends .

Advanced: How to resolve contradictions in reported yields for fluorination steps?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Purity : Impurities in ClCF₂H (e.g., HCl residues) reduce fluorination efficiency. Pre-treatment with molecular sieves improves results .
  • Oxygen Sensitivity : Radical-based fluorination (e.g., using Togni’s reagent) requires inert atmospheres to prevent side reactions .
  • Competing Pathways : Nitro group reduction under acidic fluorination conditions can form amino byproducts. Neutral pH and low temperatures mitigate this .

Case Study : A 30% yield improvement was achieved by switching from BrCF₂H (65% yield) to ClCF₂H (95% yield) in anhydrous DMF at 60°C .

Advanced: What computational strategies predict biological interactions of this compound?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina with protein targets (e.g., cytochrome P450) to model interactions. The nitro group’s electron deficiency facilitates binding to heme iron .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. The difluoromethyl group’s hydrophobicity enhances membrane permeability .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ constants for -CF₂H and -F) with bioactivity data from analogous nitroaromatics .

Advanced: How to optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Directing Groups : Use protecting groups (e.g., Boc on the nitro group) to steer reactions to the difluoromethyl-bearing position .
  • Metal Catalysis : Pd-catalyzed C-H activation selectively functionalizes the ortho position relative to the nitro group .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor meta substitution, while DMSO enhances para selectivity via hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.